1H-Furo[4,3,2-DE]phthalazine
Description
Structure
3D Structure
Properties
CAS No. |
135774-74-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-10-11-7-5-12-8(3-1)9(6)7/h1-5,11H |
InChI Key |
VCYIPWYBHBEKKH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)OC=C3NN=C2 |
Synonyms |
1H-Furo[4,3,2-de]phthalazine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Furo 4,3,2 De Phthalazine and Its Advanced Derivatives
Retrosynthetic Analysis of the 1H-Furo[4,3,2-DE]phthalazine Core
Key Disconnection Strategies for Furo-Phthalazine Annulation
No published literature is available to describe key disconnection strategies for the specific annulation required to form the this compound scaffold.
Precursor Identification and Design
Without established retrosynthetic pathways, the identification and design of specific precursors for this compound remain hypothetical.
Classical Synthetic Routes and Adaptations for this compound
Cycloaddition Reactions in Fused Heterocycle Formation
There are no documented cycloaddition reactions that have been successfully applied to synthesize the this compound ring system.
Condensation and Cyclization Protocols
Specific condensation and cyclization protocols leading to the formation of this compound have not been reported.
Multi-Component Reactions for Structural Complexity (e.g., One-Pot Three-Component Reaction of Isocyanides)
The application of multi-component reactions, including those involving isocyanides, for the synthesis of this compound has not been described in the scientific literature.
Due to the absence of specific research on this compound, providing detailed research findings or data tables as requested is not possible.
Modern Synthetic Approaches to this compound Derivatives
The synthesis of phthalazine-based heterocyclic compounds has been significantly advanced by modern techniques that prioritize efficiency, selectivity, and sustainability. These approaches are crucial for developing derivatives of the this compound core structure.
Catalyst-Mediated Transformations (e.g., Chitosan (B1678972) as Green Basic Catalyst, Modified Perlite (B1173460) Nanoparticles)
Catalysis is central to modern organic synthesis, offering pathways to complex molecules under mild conditions. For phthalazine (B143731) derivatives, the use of green and heterogeneous catalysts has become a key area of research.
Chitosan as a Green Basic Catalyst: Chitosan, a biodegradable polymer derived from chitin, has emerged as an effective, eco-friendly, and reusable basic catalyst in heterocyclic synthesis. fardapaper.ir Its utility stems from the presence of amino and hydroxyl groups that can facilitate reactions. fardapaper.ir Chitosan has been successfully employed as a heterogeneous catalyst for Michael-type addition reactions, which are often key steps in the formation of heterocyclic rings like pyridones and phthalazines. eurjchem.com For instance, in syntheses analogous to those for furo-phthalazines, such as for 7-Amino-2-phenylfuro[3,4-d]pyridazin-1(2H)-one, chitosan-based catalysts have proven effective. nih.gov The use of chitosan avoids toxic organic bases like piperidine (B6355638) or pyridine (B92270) and allows for easy separation and recycling of the catalyst. nih.gov
Table 1: Performance of Chitosan-Based Catalysts in Heterocyclic Synthesis This table is based on data for analogous heterocyclic systems to illustrate the potential efficiency for furo-phthalazine synthesis.
| Catalyst | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chitosan beads | Benzylidenemalononitrile, α-Naphthol | 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 80% | nih.gov |
| Chitosan-g-poly(4-vinylpyridine) | Benzylidenemalononitrile, α-Naphthol | 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile | 95% | nih.gov |
| Chitosan | 1-Heptanal, Benzaldehyde | Jasminaldehyde | >99% Conversion, 88% Selectivity | fardapaper.ir |
| Fe3O4@chitosan@Ni2B | Dimedone, Malononitrile, Benzaldehyde | Tetrahydrobenzo[b]pyran derivative | 96% | nih.gov |
Modified Perlite Nanoparticles: Perlite, a naturally occurring volcanic glass, is an inexpensive and abundant material. When processed into nanoparticles and chemically modified, it serves as a robust and efficient heterogeneous catalyst. researchgate.netlmaleidykla.lt For the synthesis of phthalazine derivatives like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, perlite nanoparticles modified with guanidine (B92328) or sulfonic acid have been used effectively. researchgate.netlmaleidykla.lt These solid catalysts offer advantages such as low cost, mild reaction conditions, and reusability, making them a sustainable choice for complex organic syntheses. researchgate.netlmaleidykla.lt The catalyst can be easily separated from the reaction mixture for reuse without a significant drop in activity. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating organic reactions. chemicaljournals.com Unlike conventional heating which transfers heat through conduction, microwave irradiation generates heat internally via direct coupling with polar molecules in the reaction mixture. mdpi.comnih.gov This leads to rapid and uniform heating, which provides several key advantages:
Dramatic Reduction in Reaction Time: Reactions that take hours or days with conventional heating can often be completed in minutes or seconds using MAOS. chemicaljournals.com
Increased Product Yields: The rapid heating can minimize the formation of side products, leading to higher yields of the desired compound. mdpi.comresearchgate.net
Enhanced Purity: By reducing side reactions, MAOS often results in cleaner reaction mixtures that are easier to purify. mdpi.com
Energy Efficiency: MAOS is more energy-efficient as it heats only the reaction vessel and its contents, not the entire apparatus. scispace.com
In the synthesis of various heterocyclic compounds, including those with quinoline (B57606) and dihydropyridine (B1217469) cores, MAOS has demonstrated superior results compared to traditional methods. nih.govnih.gov For example, syntheses of dihydropyridine analogs have achieved excellent yields (94–97%) in under 12 minutes. frontiersin.org This methodology is highly applicable to the efficient synthesis of this compound derivatives.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Dihydropyridine Derivative Data adapted from a study on 1,2,4-triazole-tagged 1,4-dihydropyridines to illustrate the efficiency of MAOS. nih.gov
| Heating Method | Solvent | Time | Yield (%) |
|---|---|---|---|
| Microwave | Water | 10 min | 96% |
| Conventional | Water | 1.5 h | 81% |
| Microwave | Ethanol (B145695) | 12 min | 94% |
| Conventional | Ethanol | 2.0 h | 80% |
| Microwave | Acetonitrile | 30 min | 56% |
| Conventional | Acetonitrile | 6.0 h | 42% |
Flow Chemistry Applications in Furo-Phthalazine Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis. europa.eu This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time. Key benefits include:
Enhanced Safety: The small internal volume of flow reactors allows for superior heat dissipation, making it safer to perform highly exothermic reactions. europa.eu This prevents the formation of hot spots that can lead to side reactions or runaway conditions.
Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration, which is often more straightforward and predictable than increasing the size of a batch reactor.
Improved Yield and Selectivity: The precise control over reaction conditions and superior mixing in flow reactors can lead to higher yields and better selectivity compared to batch processes.
Flow chemistry is expanding into the synthesis of fine chemicals, polymers, and nanomaterials. europa.eu Its application in nucleophilic aromatic substitution (SNAr) reactions is particularly relevant for the synthesis of heterocyclic systems like furo-phthalazines, where such reactions are common. vapourtec.com The automation of flow chemistry further enhances its power for high-throughput synthesis and process optimization. vapourtec.com
Green Chemistry Considerations in Synthetic Design
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The modern synthetic approaches for this compound derivatives align well with these principles.
Waste Prevention: Methods that improve yield and selectivity, such as MAOS and flow chemistry, inherently reduce waste. The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is a key metric. acs.org
Use of Safer Solvents and Catalysts: A major focus of green chemistry is minimizing the use of hazardous solvents, which can account for 50-80% of the mass in a typical batch reaction. acs.org The use of water as a solvent frontiersin.orgresearchgate.net and solvent-free reaction conditions scielo.org.mx are ideal. Furthermore, employing benign, recyclable catalysts like chitosan and modified perlite reduces environmental impact. fardapaper.irresearchgate.net
Energy Efficiency: Both MAOS and flow chemistry contribute to energy efficiency. MAOS reduces reaction times and heats selectively, while flow chemistry's excellent heat transfer reduces energy consumption for heating and cooling. chemicaljournals.comeuropa.eu
Table 3: Alignment of Modern Synthetic Methods with Green Chemistry Principles
| Synthetic Method | Key Green Chemistry Principles Addressed |
|---|---|
| Catalyst-Mediated Transformations | Use of renewable feedstocks (Chitosan), catalysis (vs. stoichiometric reagents), use of safer/recyclable catalysts. fardapaper.iracs.org |
| Microwave-Assisted Synthesis (MAOS) | Energy efficiency, reduction of reaction times, often leads to higher yields and less waste. chemicaljournals.comacs.org |
| Flow Chemistry | Inherent safety, energy efficiency, process intensification (less solvent/waste per unit of product). europa.euacs.org |
Optimization of Reaction Conditions and Yields for this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of the target this compound derivatives. Key parameters that are typically investigated include temperature, reaction time, and the amount of catalyst used. For instance, in the synthesis of related phthalazine triones, studies have shown that both temperature and catalyst loading have a significant impact on the reaction rate and final yield. scielo.org.mx Systematic optimization of these variables is a standard procedure to ensure the efficiency of the synthetic protocol. researchgate.net
Solvent Effects on Reaction Selectivity and Conversion
The choice of solvent is one of the most critical factors in a chemical reaction, as it can profoundly influence reaction rates, yields, and even the chemo- and site-selectivity of the transformation. chemrxiv.orgcsic.es Solvents can stabilize transition states, solubilize reactants, and in some cases, participate in the reaction mechanism.
In the synthesis of heterocyclic compounds, a systematic investigation of solvents is often performed. nih.gov Studies have shown a clear distinction between the effectiveness of polar-protic solvents (e.g., water, ethanol) and polar-aprotic solvents (e.g., acetonitrile, THF). frontiersin.org For many multicomponent reactions, particularly those assisted by microwaves, polar-protic solvents like water and ethanol have been shown to provide superior yields in significantly shorter reaction times compared to aprotic solvents or solvent-free conditions. nih.govfrontiersin.org This is often attributed to the solvent's ability to absorb microwave energy efficiently and to facilitate key proton transfer steps in the reaction mechanism.
Conversely, in certain catalyst-driven reactions, the coordinating ability of the solvent can alter the catalyst's steric and electronic environment, thereby changing the reaction's selectivity. For example, in some silver-catalyzed reactions, coordinating solvents can either shut down reactivity or shift the selectivity from one product to another. chemrxiv.org Therefore, the selection of an appropriate solvent is a crucial step in the design and optimization of a synthetic route to this compound.
Table 4: Effect of Solvent on Yield and Reaction Time for a Microwave-Assisted Multicomponent Reaction Data adapted from a study on 1,4-dihydropyridines to illustrate the critical role of the solvent. frontiersin.org
| Entry | Solvent | Method | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Solvent-free | Microwave | 1 h | 31 |
| 2 | Acetonitrile (CH3CN) | Microwave | 30 min | 56 |
| 3 | Dichloromethane (DCM) | Microwave | 45 min | 48 |
| 4 | Tetrahydrofuran (THF) | Microwave | 40 min | 51 |
| 5 | Methanol (MeOH) | Microwave | 15 min | 89 |
| 6 | Water (H2O) | Microwave | 10 min | 96 |
| 7 | Ethanol (EtOH) | Microwave | 12 min | 94 |
Temperature and Pressure Control in Furo-Phthalazine Synthesis
Temperature is a critical parameter in the synthesis of heterocyclic compounds, often dictating reaction pathways, rates, and yields. In the context of synthesizing furo-phthalazine-like structures, precise temperature control is paramount for achieving the desired product.
Temperature Effects on Cyclization and Annulation:
In the synthesis of related phthalazine derivatives, temperature has been shown to be a determining factor in the final product structure. For instance, in the reaction of isobenzofuran-1,3-diones with hydrazine (B178648), temperature can direct the cyclization pathway. At lower temperatures, such as 0°C or -20°C, the reaction kinetically favors a 5-exo cyclization, leading to the formation of N-aminophthalimides. nih.govresearchgate.net Conversely, conducting the reaction at higher temperatures, such as at reflux, promotes a 6-endo cyclization under thermodynamic control, yielding phthalazine-1,4-diones. nih.govresearchgate.net This principle of kinetic versus thermodynamic control is a cornerstone of organic synthesis and is highly relevant to the construction of complex fused rings like the furo-phthalazine system.
Microwave irradiation is another technique that utilizes temperature to influence reaction outcomes, often leading to significantly reduced reaction times and improved yields. justia.com For example, the microwave-assisted palladium-catalyzed synthesis of phthalazinones demonstrates how rapid heating can efficiently drive the desired cyclization. justia.com
The following table summarizes the influence of temperature on the synthesis of phthalazine derivatives, which can be extrapolated to the synthesis of furo-phthalazine systems.
| Starting Material | Reagent | Temperature | Product | Reference |
| Isobenzofuran-1,3-dione | Hydrazine hydrate | 0°C to Room Temp | N-Aminophthalimide | nih.govresearchgate.net |
| Isobenzofuran-1,3-dione | Hydrazine hydrate | Reflux | Phthalazine-1,4-dione | nih.govresearchgate.net |
| o-Bromobenzaldehyde | Phenyl hydrazine | Microwave | Phthalazinone | justia.com |
Pressure Control:
While the influence of temperature is widely documented, the specific effects of pressure on the synthesis of furo-phthalazine systems are less commonly reported in the available literature. High-pressure conditions are known to influence reaction rates and equilibria, particularly in reactions with a negative activation volume. For the synthesis of complex heterocyclic frameworks, high pressure could potentially favor cycloaddition and annulation reactions by promoting a more organized transition state. However, without specific studies on this compound, the application of pressure control remains a theoretical consideration based on general principles of physical organic chemistry.
Regioselectivity and Stereoselectivity Control in Annulation Reactions
Annulation reactions are fundamental to the construction of polycyclic systems like furo-phthalazines. Controlling the regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of atoms) is crucial for obtaining the desired isomer.
Regioselectivity in Annulation:
The regiochemical outcome of an annulation reaction is often determined by a combination of electronic and steric factors of the reacting partners, as well as the reaction conditions. In the synthesis of related heterocyclic systems, several strategies have been employed to control regioselectivity.
One common approach involves the use of directing groups, which can steer a reaction to a specific position on a molecule. For instance, in rhodium-catalyzed C-H functionalization, a directing group can ensure that a new bond is formed at the ortho-position of an aromatic ring. mdpi.com
The choice of catalyst can also be a powerful tool for controlling regioselectivity. Different catalysts can favor different reaction pathways, leading to the formation of distinct regioisomers. For example, in the C-H insertion reaction of certain indole (B1671886) derivatives, the choice between different palladium catalysts can switch the regioselectivity of the cyclization.
Furthermore, the inherent reactivity of the substrates plays a crucial role. In [3+2] annulation reactions of oxyallyl cations with 3-substituted indoles, the regioselectivity can be controlled by the substitution pattern on the oxyallyl cation. researchgate.net Computational studies have shown that the regiochemical outcome can be governed by either reactant distortion energies or by a combination of orbital mixing and dispersive forces, depending on the specific substituents. researchgate.net
The table below illustrates examples of regioselective control in the synthesis of related heterocyclic compounds.
| Reaction Type | Substrates | Catalyst/Conditions | Regiochemical Outcome | Reference |
| C-H Functionalization | N-heterocyclic arenes | Rh(III) catalyst | Ortho-arylation | mdpi.com |
| [3+2] Annulation | 3-Substituted indoles and oxyallyl cations | Dichloro-methane | Vicinal quaternary centers | researchgate.net |
| Nitrogen Cyclization | Isobenzofuran-1,3-diones and hydrazine | Temperature dependent | 5-exo vs. 6-endo cyclization | nih.govCurrent time information in Oskarshamn, SE. |
Stereoselectivity in Annulation:
Controlling stereoselectivity to produce a single enantiomer or diastereomer is a significant challenge in modern organic synthesis. Chiral catalysts and auxiliaries are often employed to achieve high levels of stereocontrol in annulation reactions. While specific examples for this compound are not available, the principles are well-established in the synthesis of other complex heterocycles. For instance, asymmetric [3+2] and [4+2] annulation reactions are frequently used to construct chiral frameworks. nih.gov These reactions often rely on chiral organocatalysts or metal complexes to induce enantioselectivity.
Advanced Spectroscopic and Structural Elucidation of 1h Furo 4,3,2 De Phthalazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Furo[4,3,2-DE]phthalazine analogues, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D NMR (¹H, ¹³C) Chemical Shift Analysis and Signal Assignment
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectra of phthalazine (B143731) derivatives are characterized by signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. nih.govmdpi.com The precise chemical shifts and coupling constants are highly sensitive to the substitution pattern on the fused ring system. For instance, in 2,3-Dihydro-phthalazine-1,4-dione, the aromatic protons appear as two doublets of doublets at δ 7.82 (J = 5.93, 3.30 Hz) and δ 8.06 (J = 5.89, 3.28 Hz) in DMSO-d₆. nih.gov The protons on the heterocyclic part of the molecule will have distinct chemical shifts depending on their neighboring atoms. Protons attached to nitrogen atoms, such as N-H protons, often appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on all carbon atoms within the molecule, including quaternary carbons. Aromatic and heteroaromatic carbons in phthalazine analogues typically resonate in the range of δ 120-150 ppm. rsc.org Carbonyl carbons, if present in analogues like phthalazine-1,4-diones, appear significantly downfield, often around δ 156-168 ppm. nih.gov For example, the ¹³C NMR spectrum of 2,3-Dihydro-phthalazine-1,4-dione shows signals at δ 125.78, 128.68, 132.35, and 156.41 ppm. nih.gov
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for Phthalazine Analogues
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 2,3-Dihydro-phthalazine-1,4-dione nih.gov | DMSO-d₆ | 7.82 (dd, 2H), 8.06 (dd, 2H) | 125.78 (2C), 128.68 (2C), 132.35 (2C), 156.41 (2C) |
| N-Aminophthalimide nih.gov | DMSO-d₆ | 7.83 (dd, 2H), 8.05 (dd, 2H) | 123.28 (2C), 130.53 (2C), 134.81 (2C), 167.36 (2C) |
| 1-(Phenylethynyl)-4-propylbenzene rsc.org | CDCl₃ | 7.25-7.37 (m, 6H), 7.53-7.55 (m, 4H) | 89.4, 123.3, 128.3, 128.4, 131.6 |
| 1,2-Diphenylethyne rsc.org | CDCl₃ | 7.33-7.38 (m, 4H), 7.44-7.47 (m, 2H), 7.54-7.62 (m, 8H) | 89.3, 90.1, 122.2, 123.3, 127.0, 127.6, 128.3, 128.4, 128.9, 131.6, 132.0, 140.3, 141.0 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for unambiguously assigning complex structures and establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing the connectivity within the aromatic and heterocyclic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is vital for connecting different spin systems, identifying quaternary carbons, and assembling the complete carbon skeleton of the molecule. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This is particularly useful for determining the stereochemistry and conformation of substituents on the furo-phthalazine core. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Conformation Analysis
In the FT-IR spectra of phthalazine analogues, characteristic absorption bands confirm the presence of specific functional groups. For instance, the stretching vibrations for the C=N and C=C bonds within the heterocyclic and aromatic rings are typically observed in the 1500-1650 cm⁻¹ region. rsc.org In derivatives containing a carbonyl group, such as phthalazine-1,4-diones, strong C=O stretching bands appear around 1600-1780 cm⁻¹. nih.gov The N-H stretching vibrations in amino-substituted or partially saturated analogues are found in the 3200-3500 cm⁻¹ range. nih.gov The N-N group stretching can be observed around 1020-1050 cm⁻¹. nih.gov The coordination of the nitrogen atoms to a metal center, in the case of metal complexes, is supported by the appearance of new weak bands at lower frequencies (452-531 cm⁻¹), which can be assigned to ν(Metal-N). rsc.org
Interactive Data Table: Characteristic FT-IR Absorption Bands for Phthalazine Analogues
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
| N-H Stretch | 3200 - 3500 | 2,3-Dihydro-phthalazine-1,4-dione (3461 cm⁻¹) nih.gov |
| Aromatic C-H Stretch | 3000 - 3100 | 1,10-phenanthroline (3060, 3038 cm⁻¹) rsc.org |
| C=O Stretch | 1600 - 1780 | 2,3-Dihydro-phthalazine-1,4-dione (1773, 1749 cm⁻¹) nih.gov |
| C=N Stretch | 1500 - 1650 | 1,10-phenanthroline (1586 cm⁻¹) rsc.org |
| C=C Stretch | 1450 - 1600 | 1,10-phenanthroline (1647, 1615 cm⁻¹) rsc.org |
| N-N Stretch | 1020 - 1050 | N-Aminophthalimide (1020 cm⁻¹) nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectra of this compound and its analogues are expected to show absorption bands corresponding to π → π* and n → π* transitions. The fused aromatic and heterocyclic system provides an extended π-conjugated system. Typically, phthalazine itself exhibits multiple absorption bands in the UV region. nist.gov The position and intensity of these bands are influenced by the solvent and the nature of substituents on the ring system. researchgate.net For example, electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima, providing clues about the electronic structure of the analogues.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound analogues and for gaining structural information through the analysis of their fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Under electron impact (EI) ionization, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. raco.cat The fragmentation of phthalazine-based structures often involves characteristic losses of small, stable molecules. For the parent phthalazine, with a molecular weight of 130.15 g/mol , fragmentation can occur. nist.gov In fused systems like the target compound and its analogues, fragmentation pathways can be complex. Common fragmentation patterns for phthalazine-1,4-dione derivatives include the loss of nitrogen (N₂), carbon monoxide (CO), and cleavage of side chains. raco.cat For instance, the molecular ion of 2-aminothiocarbonyl-phthalazine-1,4-dione (m/z 221) can fragment by losing a hydrogen isothiocyanate group to give a peak at m/z 162, corresponding to phthalazine-1,4-dione. raco.cat This fragment can further lose a nitrogen atom to yield a peak at m/z 148. raco.cat
Interactive Data Table: Common Mass Spectral Fragments for Phthalazine Analogues
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 221 | 162 | HNCS | Phthalazine-1,4-dione raco.cat |
| 162 | 148 | N₂ | [C₈H₄O₂]⁺ raco.cat |
| 148 | 132 | O | [C₈H₄O]⁺ |
| 148 | 104 | CO₂ | [C₇H₄]⁺ |
| 132 | 104 | CO | [C₇H₄]⁺ raco.cat |
| 104 | 76 | C₂H₂ | Benzene (B151609) radical cation raco.cat |
X-Ray Crystallography for Definitive Solid-State Structure Determination
For example, the X-ray crystallographic analysis of a pyrazolo-fused phthalazine derivative confirmed its structure, revealing details about the planarity of the ring systems and the orientation of substituent groups. ias.ac.in The analysis showed that the pyrazole (B372694) ring was planar and formed a specific dihedral angle with an attached tolyl group. ias.ac.in Crystal structure data also elucidates intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. ias.ac.inresearchgate.net This information is invaluable for understanding the solid-state properties of these materials.
Based on the conducted research, there is currently no publicly available scientific literature detailing the use of chiroptical spectroscopy, such as Circular Dichroism (CD), for the determination of enantiomeric excess in analogues of the specific chemical compound “this compound”.
Therefore, the section on "" focusing on "3.6. Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)" cannot be completed at this time due to the absence of relevant research findings.
Further research would be required to synthesize chiral analogues of this compound and analyze them using chiroptical spectroscopic methods to generate the data necessary to fulfill the requested article section.
Computational and Theoretical Studies on 1h Furo 4,3,2 De Phthalazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular geometry of complex organic molecules like 1H-Furo[4,3,2-DE]phthalazine. scispace.comakj.az This theoretical framework allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com DFT methods, such as B3LYP, are frequently employed with basis sets like 6-311G(d,p) to optimize the molecular structure and predict spectroscopic features. dntb.gov.ua
The optimization of the molecular geometry using DFT provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation. mdpi.com For instance, in related heterocyclic systems, DFT calculations have been used to compare optimized geometric parameters with experimental data, often showing good agreement. mdpi.com These calculations can reveal the planarity or non-planarity of the molecule, which influences its electronic properties. mdpi.com
HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. dntb.gov.uaimist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (E_gap), is a key indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.uanih.gov A smaller energy gap suggests that the molecule can be easily excited, indicating higher reactivity and potential for intramolecular charge transfer (ICT). researchgate.netresearchgate.net
The distribution of HOMO and LUMO orbitals across the molecular framework reveals the electron-donating and electron-accepting regions. researchgate.net In many donor-π-acceptor systems, the HOMO is localized on the electron-donating moiety, while the LUMO is situated on the electron-accepting part. researchgate.netarxiv.org This separation of frontier orbitals is fundamental to the charge transfer characteristics of the molecule upon photoexcitation. researchgate.net For instance, in a phthalazine-based chemosensor, the intramolecular charge transfer from the receptor to a metal ion was evidenced by the lowering of the HOMO-LUMO band gap upon complexation, leading to a red-shift in the absorption spectrum. scispace.com Theoretical calculations of the HOMO-LUMO gap are therefore essential for predicting the electronic absorption properties and the potential of a molecule for applications in areas like dye-sensitized solar cells and optoelectronics. nih.govarxiv.org
| Parameter | Value |
|---|---|
| E_HOMO (eV) | -5.89 |
| E_LUMO (eV) | -2.21 |
| Energy Gap (eV) | 3.68 |
| Electronegativity (χ) (eV) | 4.05 |
| Chemical Hardness (η) (eV) | 1.84 |
| Chemical Softness (S) (eV⁻¹) | 0.54 |
| Electrophilicity Index (ω) (eV) | 4.45 |
| Nucleophilicity Index (N) (eV) | 2.95 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. uni-muenchen.deresearchgate.net
MEP analysis can identify the most reactive sites within a molecule. researchgate.net For example, in molecules with heteroatoms like oxygen and nitrogen, these areas often show a negative potential and are thus likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The MEP surface provides a visual guide to the molecule's reactivity and intermolecular interaction patterns, which is crucial for understanding its biological activity and for designing new materials. uni-muenchen.deresearchgate.net
Natural Bond Orbital (NBO) and Nonlinear Optical (NLO) Properties
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, such as bonds and lone pairs. uni-muenchen.de It allows for the investigation of intramolecular interactions, charge delocalization, and hyperconjugative effects, which contribute to the stability of the molecule. dergipark.org.tr NBO analysis quantifies the delocalization of electron density from occupied Lewis-type NBOs to unoccupied non-Lewis NBOs, providing insights into donor-acceptor interactions within the molecule. dergipark.org.tr
The study of Nonlinear Optical (NLO) properties is significant for materials used in optoelectronic and photonic technologies. dergipark.org.trresearchgate.net Quantum chemical calculations, particularly using DFT, can predict the NLO response of a molecule, which is characterized by parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.tr Molecules with extended π-conjugated systems and strong donor-acceptor groups often exhibit large NLO responses. nih.govdergipark.org.tr The HOMO-LUMO energy gap is inversely related to the hyperpolarizability; a smaller gap generally leads to a larger NLO response. researchgate.net
| Parameter | Value |
|---|---|
| μ (Debye) | 5.88 |
| α (esu) | -4.14 x 10⁻²³ |
| β (esu) | -3.13 x 10⁻³⁰ |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions, over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of molecular structures and the nature of their interactions with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com
Conformational analysis using MD simulations involves exploring the potential energy surface of a molecule to identify its stable conformations and the energy barriers between them. nih.gov This is particularly useful for flexible molecules that can adopt multiple conformations, which may have different biological activities or chemical properties. nih.gov MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of molecules in condensed phases. ub.edu For instance, MD simulations can be employed to investigate the binding of a ligand to a protein, providing detailed information about the binding mode and the key interactions that stabilize the complex. mdpi.com
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states along a reaction pathway. rsc.orgnih.gov These calculations can provide valuable information about the energetics of a reaction, including activation energies and reaction enthalpies, which helps in understanding the feasibility and rate of the reaction. rsc.org By mapping the potential energy surface, researchers can gain a detailed understanding of the step-by-step process of a chemical transformation. imist.ma
These computational methods can be used to predict the outcome of unknown reactions, guide the design of new catalysts, and explore synthetic routes to complex molecules before undertaking extensive experimental work. rsc.orgnih.gov The ability to calculate the structures and energies of transition states is particularly important, as this information is key to understanding the kinetics of a reaction. akj.az
Kinetic vs. Thermodynamic Control in Furo-Phthalazine Cyclization Pathways
The formation of cyclic structures, such as in furo-phthalazine systems, can often proceed through competing reaction pathways, leading to different products under different conditions. ucla.edu The concept of kinetic versus thermodynamic control is crucial for understanding and predicting the outcome of such reactions. libretexts.orglibretexts.org
A reaction is under kinetic control when the product distribution is determined by the relative rates of the competing pathways. libretexts.orglibretexts.org The major product formed under these conditions is the one that is formed fastest, which corresponds to the pathway with the lowest activation energy. libretexts.org Kinetic control is typically favored at lower temperatures, where there is insufficient energy to overcome the activation barriers of reversible reactions. libretexts.orglibretexts.org
In contrast, a reaction is under thermodynamic control when the product distribution is governed by the relative stabilities of the products. libretexts.orglibretexts.org The major product under these conditions is the most stable one, which corresponds to the product with the lowest Gibbs free energy. libretexts.org Thermodynamic control is favored at higher temperatures, where the reactions are reversible and an equilibrium can be established between the products. libretexts.orglibretexts.org
Structure-Based Computational Design of this compound Derivatives
Structure-based drug design leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. This approach is instrumental in the development of novel phthalazine (B143731) derivatives.
The in silico design of novel phthalazine derivatives is guided by established pharmacophoric features and the principle of bioisosteric modification. nih.gov A common strategy involves identifying a lead compound, such as a known inhibitor, and systematically modifying its structure to enhance its interaction with the target protein. ajchem-b.comnih.gov For instance, the design of many phthalazine-based inhibitors targets the ATP-binding site of kinases. nih.gov
Key design principles often include:
A flat heteroaromatic ring system: The phthalazine core serves as a scaffold to occupy the adenine (B156593) region of the ATP-binding pocket. nih.govnih.gov
Hydrogen bond donor-acceptor pair: Functional groups capable of forming hydrogen bonds with key amino acid residues in the target's active site are crucial for potent inhibition. For example, urea (B33335) or amide moieties are often incorporated to interact with residues like Glutamic acid (Glu) and Aspartic acid (Asp). nih.gov
A terminal hydrophobic moiety: A substituted aryl group is typically included to occupy a nearby hydrophobic pocket, enhancing binding affinity. nih.govnih.gov
The rational design process also considers the pharmacokinetic properties of the designed compounds to avoid potential failures in later stages of drug development. ajchem-b.com Computational tools are employed to predict properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). rsc.orgnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. dovepress.com This method is extensively used to study the interaction of phthalazine derivatives with various protein targets, providing insights into their potential biological activity without making specific therapeutic claims.
Studies on phthalazine derivatives have frequently employed molecular docking to predict their interactions with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Gamma-Aminobutyric Acid type A (GABA-A) receptors. ajchem-b.combohrium.com For example, in the context of VEGFR-2, docking studies have been used to validate the binding mode of newly designed phthalazine compounds. ajchem-b.comrsc.org The docking protocol is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose is close to the experimental one, as measured by the root mean square deviation (RMSD). ajchem-b.com
The binding affinities, often expressed as a docking score (e.g., in Kcal/mol), are used to rank and prioritize compounds for synthesis and further testing. ajchem-b.com For instance, novel phthalazine derivatives have been designed to have better docking scores than existing inhibitors like Sorafenib. ajchem-b.comwjpr.net The interactions predicted by docking, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are crucial for understanding the structure-activity relationship. acs.org
| Compound/Derivative | Target Protein | Docking Score (Kcal/mol) | Interacting Residues |
| Phthalazine Derivative 7c | VEGFR2 (PDB ID: 1YWN) | -25.12 | Glu 883, Asp 1044, Cys 917, Lys 866 |
| Phthalazine Derivative 8b | VEGFR2 (PDB ID: 1YWN) | -23.54 | Glu 883, Asp 1044, Cys 917 |
| Phthalazine Derivative 21 | VEGFR-2 | -146.77 (MolDock Score) | Not Specified |
| Phthalazine Derivative 22 | VEGFR-2 | -151.651 (MolDock Score) | Not Specified |
Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govbiorxiv.org
For phthalazine derivatives, pharmacophore models have been developed to identify novel compounds with desired biological activities. mdpi.com These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govmdpi.com
Once a pharmacophore model is generated and validated, it can be used for virtual screening of large compound databases to identify new molecules that match the pharmacophoric features. nih.gov This approach allows for the rapid and cost-effective identification of potential hit compounds. The hits from virtual screening are then often subjected to molecular docking studies to further refine the selection and predict their binding modes. nih.gov This combined approach of pharmacophore modeling and molecular docking has been successfully applied to discover new potential inhibitors for various targets. nih.govmdpi.com
Chemical Reactivity and Derivatization Strategies for 1h Furo 4,3,2 De Phthalazine
Electrophilic Aromatic Substitution Reactions on the Furo[4,3,2-DE]phthalazine Core
Electrophilic aromatic substitution (EAS) on the 1H-Furo[4,3,2-DE]phthalazine core is a nuanced process due to the opposing electronic characteristics of its fused rings. The furan (B31954) ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic attack. youtube.comuomustansiriyah.edu.iq Conversely, the phthalazine (B143731) portion, as a diazine, is an electron-poor system, generally deactivated towards electrophiles, similar to pyridine (B92270) and quinoline (B57606). uomustansiriyah.edu.iqboyer-research.com
In fused heterocycles, electrophilic attack typically occurs on the more electron-rich ring. boyer-research.commsu.edu For instance, in indole (B1671886), which fuses a benzene (B151609) ring with a pyrrole (B145914) ring, electrophilic substitution preferentially occurs at the C-3 position of the electron-rich pyrrole. msu.edu By analogy, electrophilic substitution on this compound is expected to occur preferentially on the furan moiety. The specific position of attack would be influenced by the directing effects of the oxygen atom and the stabilization of the cationic intermediate (a Wheland intermediate). masterorganicchemistry.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require carefully controlled conditions to achieve selective substitution on the furan ring while avoiding reaction on the less reactive phthalazine portion. osi.lvbeilstein-journals.org
Nucleophilic Substitution Reactions on the Phthalazine Moiety (e.g., Displacement of Halogen Atoms)
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic systems, particularly when activated by electron-withdrawing groups or when bearing a good leaving group. masterorganicchemistry.com In the context of phthalazine chemistry, the displacement of halogen atoms, especially chlorine, from the heterocyclic ring is a well-established and synthetically valuable transformation. longdom.orgthieme-connect.de This reactivity is central to the derivatization of the phthalazine core.
The reaction proceeds via attack of a nucleophile on the electron-deficient carbon atom bearing the halogen. matanginicollege.ac.inscience-revision.co.ukucsd.edu The presence of the two nitrogen atoms in the phthalazine ring facilitates this process by stabilizing the negatively charged intermediate (a Meisenheimer-like complex). masterorganicchemistry.com This strategy is frequently employed for synthesizing a wide array of functionalized phthalazines. For example, 1-chlorophthalazine (B19308) reacts with various nucleophiles, such as amines and hydrazides, to yield substituted products. capes.gov.brlongdom.org This reactivity is the cornerstone for building more complex fused systems, as detailed in section 5.6.
A general scheme for this reaction is:
R-Cl + Nu: → R-Nu + Cl⁻
Where R is the furo[4,3,2-de]phthalazine core and Nu is a nucleophile.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound is dictated by the distinct properties of its fused rings. The phthalazine nucleus is susceptible to oxidation at the nitrogen atoms, for instance, forming N-oxides upon treatment with reagents like monoperoxyphthalic acid. thieme-connect.de Vigorous oxidation can lead to the cleavage of the benzene portion of the phthalazine ring system, yielding pyridazine-dicarboxylic acids. thieme-connect.de
Conversely, the furan ring is sensitive to oxidation and can undergo various transformations, including ring-opening reactions. msu.edu Reduction of the phthalazine system can be achieved through catalytic hydrogenation, which may lead to ring opening, or through the use of metal hydrides. boyer-research.commsu.eduthieme-connect.de For the fused system, selective reduction of the diazine portion without affecting the furan ring would be a synthetic challenge. A related compound, furo[3,4-b]pyrazine-5,7-dione, can be reduced at its carbonyl groups to the corresponding diol, demonstrating the potential for selective transformations on parts of a fused furo-diazine system.
Table 1: Predicted Oxidation-Reduction Behavior
| Ring System | Reaction Type | Expected Outcome |
|---|---|---|
| Phthalazine | Oxidation | N-oxide formation or ring cleavage. thieme-connect.de |
| Phthalazine | Reduction | Ring opening or partial reduction of the diazine ring. boyer-research.comthieme-connect.de |
| Furan | Oxidation | Ring-opening or other oxidative transformations. msu.edu |
Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied to the functionalization of heterocycles. rhhz.netmdpi-res.commdpi.comnih.gov While specific examples involving the this compound scaffold are not prevalent in the literature, the principles are directly applicable.
These reactions typically involve the coupling of a halo-substituted or triflate-activated heterocycle with an organometallic reagent in the presence of a palladium, nickel, or copper catalyst. rhhz.netnih.gov For the this compound system, a halogenated precursor (e.g., a chloro- or bromo-substituted derivative) would be a key starting material. Such a precursor could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes to introduce a wide variety of substituents onto the core structure. The regioselectivity of these couplings on poly-halogenated heterocycles can often be controlled. researchgate.net
Table 2: Potential Cross-Coupling Reactions for Functionalization
| Reaction Name | Reagent Type | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C (Aryl/Alkyl) |
| Heck | Alkene | C-C (Vinyl) |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) |
| Buchwald-Hartwig | Amine | C-N |
Heterocycle Annulation and Ring Transformations Involving this compound
Annulation is a chemical process in which a new ring is constructed onto an existing molecule. wikipedia.orgscripps.edumasterorganicchemistry.com In heterocyclic chemistry, this is a common strategy for building complex polycyclic systems. The phthalazine core itself is often a substrate for annulation reactions. For example, multicomponent reactions involving phthalhydrazide (B32825) can lead to the formation of fused systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones and 2H-indazolo[2,1-b]phthalazine-triones. longdom.orglongdom.orgresearchgate.net
Ring transformations, where one heterocyclic ring is converted into another, represent another powerful synthetic strategy. rsc.org These reactions often proceed through ring-opening and subsequent recyclization steps. While these strategies are well-documented for various heterocyclic systems, specific examples using this compound as the starting scaffold for further annulation or ring transformation are not extensively reported. However, the inherent reactivity of the furan and phthalazine moieties suggests that such transformations would be feasible, potentially leading to novel and more complex polycyclic aromatic structures.
Synthesis of Structurally Diverse Phthalazine Derivatives (e.g., Triazolo[3,4-a]phthalazines, Tetrazolo[5,1-a]phthalazines)
A significant area of phthalazine chemistry involves its use as a scaffold for the synthesis of fused heterocyclic systems with diverse biological activities. nih.gov Among the most studied are the capes.gov.brlongdom.orgCurrent time information in Oskarshamn, SE.triazolo[3,4-a]phthalazines and tetrazolo[5,1-a]phthalazines. longdom.orgcapes.gov.br
The synthesis of these derivatives typically starts from a halogenated phthalazine, most commonly 1-chlorophthalazine. capes.gov.brlongdom.org
Triazolo[3,4-a]phthalazines are generally prepared by the reaction of a 1-halophthalazine with an acid hydrazide or by the cyclization of a 1-hydrazinophthalazine with a suitable one-carbon synthon. longdom.orgcapes.gov.br A novel approach has utilized a bismuth oxide nanocatalyst for the synthesis of 3-phenyl- capes.gov.brlongdom.orgCurrent time information in Oskarshamn, SE.triazolo[3,4-a]phthalazine derivatives from 1,4-dichlorophthalazine (B42487) and benzohydrazides. researchgate.net
Tetrazolo[5,1-a]phthalazines are synthesized through the reaction of 1-halophthalazines with an azide (B81097) source, such as sodium azide. capes.gov.br This reaction proceeds via a nucleophilic substitution followed by intramolecular cyclization.
These synthetic routes are versatile and have been adapted for solid-phase synthesis, allowing for the generation of libraries of these compounds. capes.gov.br
Table 3: Synthesis of Fused Phthalazine Derivatives
| Target Derivative | Precursor | Reagents | Key Transformation |
|---|---|---|---|
| capes.gov.brlongdom.orgCurrent time information in Oskarshamn, SE.Triazolo[3,4-a]phthalazine | 1-Chlorophthalazine | Acid Hydrazides | Nucleophilic substitution and cyclization capes.gov.brresearchgate.net |
Investigation of Tautomerism and Isomerism in this compound Derivatives
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a common phenomenon in heterocyclic chemistry. ontosight.ai For this compound and its derivatives, the presence of the N-H proton in the phthalazine ring allows for potential tautomeric forms. The most relevant would be a lactam-lactim type tautomerism, where the proton can reside on the nitrogen atom (lactam form) or migrate to an adjacent atom, creating a different unsaturated system (lactim form).
Studies on related phthalazine systems provide insight into this behavior. For example, phthalazine-1-thiol (B18846) exists in a tautomeric equilibrium between the thiol and thione forms. ontosight.ai Similarly, phthalazine-1,4-diones are considered tautomeric pairs of N-aminophthalimides, with the equilibrium being influenced by reaction conditions. nih.gov The stability of different tautomers can be significantly affected by factors such as the solvent, temperature, and the electronic nature of substituents on the ring. nih.govmdpi.com For this compound, the equilibrium between its tautomeric forms would influence its reactivity, spectroscopic properties, and potential biological activity.
Exploration of Structure Activity Relationships for 1h Furo 4,3,2 De Phthalazine Analogues in Mechanistic Studies
Design Principles for Modulating Molecular Interactions (e.g., Enzyme Inhibition without efficacy claims)
The design of phthalazine-based compounds as enzyme inhibitors often revolves around mimicking the binding mode of natural ligands, such as ATP in the case of kinases or NAD+ for Poly(ADP-ribose) polymerase (PARP). Key design principles for achieving potent and selective inhibition with phthalazine (B143731) analogues include:
Scaffold Hopping and Bioisosteric Replacement: The phthalazine nucleus itself is often considered a bioisostere of other bicyclic heteroaromatic systems found in known inhibitors. For instance, the furan (B31954) ring in 1H-furo[4,3,2-de]phthalazine can be seen as a replacement for the benzene (B151609) ring in a phthalazine or a pyridine (B92270) ring in a pyrido[4,3,2-de]phthalazine, such as in the potent PARP inhibitor Talazoparib. fayoum.edu.eg This modification can alter the electronic properties, solubility, and metabolic stability of the molecule.
Exploiting Key Hydrogen Bonds: Many kinase inhibitors, including those with a phthalazine core, feature a hydrogen bond donor-acceptor pair that interacts with critical amino acid residues in the hinge region of the ATP-binding pocket. For VEGFR-2 inhibitors, this interaction often involves residues like Glu885 and Asp1046. acs.org Biarylurea and biarylamide moieties are commonly incorporated into phthalazine derivatives to fulfill this role. acs.org
Targeting the Hydrophobic Pocket: The introduction of substituted terminal aryl moieties is a common strategy to occupy the hydrophobic pocket near the ATP-binding site. acs.org The nature and substitution pattern of this aryl group can significantly influence the inhibitor's potency and selectivity. For example, in a series of biarylurea-based phthalazines, derivatives with a 4-chloro-3-trifluoromethylphenyl group, similar to that in Sorafenib, showed enhanced growth inhibition compared to unsubstituted analogues.
In Vitro Mechanistic Studies of Molecular Target Engagement (e.g., Inhibition of Protein Kinases, PARP-1, VEGFR-2 without human trial data)
Analogues of this compound, particularly those based on the phthalazine and furopyridazine scaffolds, have been extensively studied as inhibitors of various enzymes critical to cancer cell proliferation and survival.
Inhibition of Protein Kinases (VEGFR-2):
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. Numerous phthalazine derivatives have been designed and synthesized as VEGFR-2 inhibitors. acs.org For instance, a series of biarylurea-based phthalazines demonstrated significant VEGFR-2 inhibitory activity. acs.org The substitution pattern on the phthalazine ring and the terminal aryl group were found to be critical for potency. A related furopyridazine derivative, Telatinib, is a potent inhibitor of VEGFR-2 and VEGFR-3.
Inhibition of PARP-1:
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair. Inhibition of PARP-1 is a particularly effective strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The phthalazinone scaffold is a well-established pharmacophore for PARP-1 inhibition. Notably, Talazoparib, which contains a pyrido[4,3,2-de]phthalazin-3-one core, is a highly potent inhibitor of both PARP-1 and PARP-2. fayoum.edu.eg This suggests that the tricyclic system, which is structurally analogous to this compound, is well-suited for interaction with the NAD+ binding site of PARP enzymes.
The inhibitory potency of phthalazine analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro enzymatic assays.
For VEGFR-2 inhibition, several phthalazine derivatives have shown IC50 values in the low micromolar to nanomolar range. Biarylurea derivatives of phthalazine, for example, have been reported with IC50 values against VEGFR-2 of 2.5 µM, 2.7 µM, and 4.4 µM for specific analogues. acs.org Other optimized phthalazine derivatives have achieved even greater potency, with IC50 values for VEGFR-2 inhibition reported to be as low as 0.11 to 0.22 µM.
In the context of PARP inhibition, the phthalazinone scaffold has led to the development of highly potent compounds. Talazoparib, with its pyrido[4,3,2-de]phthalazin-3-one core, exhibits an IC50 of 0.57 nM for PARP-1. fayoum.edu.eg This highlights the potential of this rigid, tricyclic system for high-affinity binding to the enzyme.
Table 1: In Vitro Enzyme Inhibition by Phthalazine Analogues
| Compound Class | Target Enzyme | Reported IC50 Values |
|---|---|---|
| Biarylurea Phthalazines | VEGFR-2 | 2.5 µM, 2.7 µM, 4.4 µM acs.org |
| Dihydropyrazole Phthalazines | VEGFR-2 | 0.11 - 0.22 µM |
Advanced Biological Activity Screening in Non-Clinical Models (e.g., against specific cancer cell lines in vitro for cytotoxicity and anti-proliferative activity, not human clinical efficacy)
The anti-proliferative and cytotoxic effects of this compound analogues have been evaluated in various cancer cell lines. These studies are crucial for understanding the potential therapeutic applications of these compounds.
Phthalazine derivatives have demonstrated broad-spectrum cytotoxic activity. acs.org For example, certain biarylurea-based phthalazines exhibited excellent growth inhibition against a panel of 60 cancer cell lines, with GI50 (concentration for 50% growth inhibition) values ranging from 0.15 to 8.41 µM. acs.org Specific analogues showed potent activity against leukemia, non-small cell lung cancer, melanoma, and breast cancer cell lines. acs.org
Derivatives with an ether linker have also been investigated. A 4-chloro-3-trifluoromethyl derivative with an ether linkage showed significant inhibition in both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 2.5 µM and 2.6 µM, respectively. acs.org In another study, phthalazinedione derivatives showed promising cytotoxicity against HCT-116 cells with IC50 values as low as 1.36 µM and 2.34 µM.
Table 2: Cytotoxicity of Phthalazine Analogues in Cancer Cell Lines
| Compound Series | Cancer Cell Line | Activity Metric | Reported Values |
|---|---|---|---|
| Biarylurea Phthalazines | NCI-60 Panel | GI50 | 0.15 - 8.41 µM acs.org |
| Biarylurea Phthalazine (ether linker) | MCF-7 | IC50 | 2.5 µM acs.org |
| Biarylurea Phthalazine (ether linker) | HCT-116 | IC50 | 2.6 µM acs.org |
| Phthalazinedione Derivatives | HCT-116 | IC50 | 1.36 µM, 2.34 µM |
Investigation of Molecular Pathways Affected by this compound Derivatives (e.g., Cell Signaling Pathways, Apoptosis Induction)
Beyond direct enzyme inhibition, studies have delved into the downstream molecular consequences of treating cancer cells with phthalazine analogues. A primary focus has been on the induction of apoptosis, or programmed cell death, a desirable outcome for an anticancer agent.
Several phthalazine derivatives have been shown to induce apoptosis in cancer cells. For example, one study found that a specific biarylurea phthalazine derivative triggered a significant increase in the expression level of cleaved caspase-3, a key executioner of apoptosis. acs.org The same study, along with others, demonstrated that these compounds can cause cell cycle arrest, often at the S phase or G2/M phase, which can be a prelude to apoptosis. acs.org
The mechanism of apoptosis induction by PARP inhibitors like the Talazoparib analogue is well-understood. By inhibiting PARP, single-strand DNA breaks are not repaired, leading to the collapse of replication forks and the formation of double-strand breaks. In cancer cells with defective homologous recombination repair (like BRCA-mutant cancers), these double-strand breaks cannot be repaired, leading to cell death.
Furthermore, some quinoxaline (B1680401) derivatives, which are structurally related to phthalazines, have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.
Role of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule that can be used to study a specific biological target or pathway. Given the potent and selective nature of some of the phthalazine analogues, they hold potential for development as chemical probes.
For a compound to be a good chemical probe, it should ideally have high potency for its target, well-understood selectivity across a range of other potential targets, and a demonstrated effect in a cellular context. While no compound with the specific this compound scaffold has been formally designated as a chemical probe, the highly potent and selective nature of compounds like Talazoparib (a pyrido[4,3,2-de]phthalazine) for PARP-1/2 suggests that this class of molecules is well-suited for such applications. fayoum.edu.eg
A chemical probe based on the this compound scaffold could be used to investigate the cellular roles of its target enzyme (e.g., a specific kinase or PARP) in various biological processes. For example, by using a potent and selective inhibitor, researchers can dissect the specific contributions of that enzyme to a signaling pathway or a cellular response to stress, without the confounding effects of off-target activities. The development of such probes would require rigorous characterization of their potency, selectivity, and mechanism of action.
Potential Applications of 1h Furo 4,3,2 De Phthalazine in Advanced Chemical Research
Development of Fluorescent Probes for Chemical Biology StudiesNo research has been published on the development or application of 1H-Furo[4,3,2-DE]phthalazine as a fluorescent probe in chemical biology.
Due to the absence of any specific data or research findings for "this compound," the creation of a scientifically accurate and informative article is not possible.
Table of Compounds Mentioned:
Since no specific compounds related to the synthesis or application of this compound could be discussed, a table of mentioned compounds cannot be generated.
Future Research Directions and Challenges in 1h Furo 4,3,2 De Phthalazine Chemistry
Development of Novel and Efficient Synthetic Routes for Scale-Up
A primary hurdle in the exploration of 1H-Furo[4,3,2-DE]phthalazine chemistry is the lack of established, high-yielding synthetic routes. While methods for constructing phthalazine (B143731) and furan (B31954) rings independently are well-documented, their fusion into this specific constrained polycyclic architecture is not trivial. ias.ac.innih.gov Future work must focus on developing robust, scalable, and versatile synthetic strategies.
Challenges include achieving correct regioselectivity and managing the inherent strain of the fused system. Many traditional methods for phthalazine synthesis, such as the condensation of hydrazine (B178648) derivatives with phthalic anhydrides or o-phthalaldehydes, may serve as starting points. nih.govmdpi.com However, these precursors must be appropriately functionalized to facilitate the subsequent formation of the furan ring.
Key research objectives should include:
Convergent Synthetic Strategies: Developing multi-component reactions or tandem cyclizations that can construct the core scaffold in a single pot, which is often more efficient and environmentally benign. mdpi.comtandfonline.com
Transition-Metal Catalysis: Exploring palladium, copper, or rhodium-catalyzed cross-coupling and C-H activation/annulation reactions to build the fused system from simpler precursors. nih.govacs.org These methods offer precision and functional group tolerance that are critical for creating diverse derivatives.
Photochemical and Electrochemical Methods: Investigating modern synthetic techniques like photoredox catalysis that can enable unique bond formations under mild conditions, potentially overcoming the limitations of traditional thermal methods.
Table 1: Prospective Synthetic Strategies for this compound This table is interactive. Click on the headers to sort the data.
| Synthetic Strategy | Potential Precursors | Key Reactions | Foreseen Challenges for Scale-Up |
|---|---|---|---|
| Linear Annulation | Substituted Phthalic Anhydride, Functionalized Hydrazine | Hydrazine condensation, followed by intramolecular cyclization (e.g., Bischler-Napieralski or Pictet-Spengler type) to form the furan ring. | Harsh reaction conditions, potential for side products, multi-step sequence reduces overall yield. |
| Multi-Component Reaction | o-Phthalaldehyde, an Amino-furan derivative, Oxidant | One-pot condensation and oxidative aromatization. | Component availability, optimization of reaction conditions for multiple simultaneous transformations, purification. |
| C-H Activation/Annulation | Pre-formed Phthalazine | Transition-metal-catalyzed (e.g., Pd, Rh) coupling with an alkyne followed by intramolecular cyclization. nih.gov | Catalyst cost and sensitivity, directing group requirement/removal, moderate to low yields for complex systems. |
| Diels-Alder Approach | Furan derivative (as diene), Dienophile with fused nitrogen heterocycle | [4+2] cycloaddition followed by aromatization. | Limited availability of suitable dienophiles, potential for low regioselectivity, stability of intermediates. |
Comprehensive Exploration of Structure-Activity Relationships for Targeted Molecular Interactions
The planar and rigid structure of the this compound core makes it an attractive scaffold for targeting flat biological interfaces, such as the ATP-binding sites of kinases or DNA intercalation. nih.gov Phthalazine derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netresearchgate.net A systematic exploration of the Structure-Activity Relationship (SAR) for the furo-phthalazine system is essential to guide the design of potent and selective therapeutic agents. rsc.orgontosight.ai
Future research must involve the synthesis of a focused library of derivatives with substitutions at various positions of the scaffold. Computational modeling should be used to predict binding modes and prioritize synthetic targets. nih.gov
Key areas for SAR exploration include:
Substitution on the Benzene (B151609) Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties and solubility of the molecule.
Functionalization of the N-H moiety: Alkylation or arylation at this position can significantly impact pharmacokinetic properties and introduce vectors for further functionalization.
Substitution on the Furan Ring: If the synthetic route allows, substitution on the furan portion could influence binding selectivity and metabolic stability.
Table 2: Proposed SAR Study Outline for this compound Derivatives This table is interactive. Users can sort by column.
| Substitution Position | Example R-Group | Predicted Influence on Properties | Required Experimental Data |
|---|---|---|---|
| C4, C5, C6, or C7 (Benzene Ring) | -Cl, -CF3 | Modulate electronic character, potentially enhance binding affinity in hydrophobic pockets. nih.gov | Kinase inhibition assays (e.g., VEGFR-2), cell viability assays (e.g., MTT). |
| C4, C5, C6, or C7 (Benzene Ring) | -OCH3, -OH | Increase polarity and potential for hydrogen bonding. | Aqueous solubility, cell permeability assays (e.g., PAMPA). |
| N1 (Phthalazine Ring) | -CH3, -CH2CH2OH | Alter solubility, metabolic stability, and provide a handle for further conjugation. | Microsomal stability assays, cytotoxicity profiling. |
Exploration of Unconventional Reactivity Patterns
The unique electronic and steric environment of the this compound core may give rise to unconventional reactivity. The fusion of an electron-rich furan ring with an electron-deficient phthalazine system could lead to novel chemical behaviors not observed in the individual components. acs.orgraco.cat Understanding these patterns is crucial for both functionalizing the core structure and predicting its stability and metabolism.
Research should focus on:
Selective Functionalization: Investigating methods for regioselective C-H functionalization, halogenation, or metalation at specific positions, which is a significant challenge in polycyclic heteroaromatics.
Ring-Opening Reactions: Probing the stability of the fused system under various conditions (acidic, basic, oxidative, reductive) to understand its limits and discover potential ring-opening or rearrangement reactions that could lead to new scaffolds. chim.it
Cycloaddition Reactions: Exploring the potential of the furan or phthalazine moieties to participate in cycloaddition reactions, which could serve as a pathway to even more complex polycyclic systems.
Design and Synthesis of Advanced Furo-Phthalazine Hybrid Systems
A powerful strategy in modern drug design is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic or multi-target effects. acs.orgmdpi.comnih.gov The this compound scaffold can serve as a rigid anchor to which other biologically active fragments are attached.
Future work should aim to design and synthesize hybrids such as:
Furo-Phthalazine-Kinase Inhibitor Hybrids: Attaching known kinase-binding moieties (e.g., ureas, amides) to the furo-phthalazine core to create potent, dual-target anticancer agents. nih.gov
Furo-Phthalazine-DNA Intercalator Conjugates: Linking the scaffold to known DNA-binding agents to create molecules that can both intercalate into DNA and inhibit key cellular enzymes. acs.org
Furo-Phthalazine-Fluorescent Dye Hybrids: Developing fluorescent probes for biological imaging by conjugating the scaffold with fluorophores, leveraging the rigid core to potentially enhance quantum yields.
The synthesis of these complex hybrids will rely heavily on the development of the versatile synthetic routes discussed in section 8.1, requiring robust methods for late-stage functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
